molecular formula C11H7N3O3 B1407810 4-Oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylic acid CAS No. 92663-38-2

4-Oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylic acid

Cat. No.: B1407810
CAS No.: 92663-38-2
M. Wt: 229.19 g/mol
InChI Key: PWYJITOYYQLQLA-UHFFFAOYSA-N
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Description

4-Oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylic acid is a heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrimido[1,2-b]indazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzimidazole with ethyl acetoacetate in the presence of a suitable catalyst can yield the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods. This would include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: Various nucleophilic and electrophilic substitution reactions can be performed on this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-Oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate various biochemical pathways, leading to its observed effects. Detailed studies are required to fully elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylic acid ethyl ester
  • Methyl 4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylate

Uniqueness

This compound is unique due to its specific structural features and the range of reactions it can undergo

Properties

IUPAC Name

4-oxo-6H-pyrimido[1,2-b]indazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O3/c15-9-5-8(11(16)17)12-10-6-3-1-2-4-7(6)13-14(9)10/h1-5,13H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWYJITOYYQLQLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(=CC(=O)N3N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylic acid
Reactant of Route 2
4-Oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylic acid
4-Oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylic acid
Reactant of Route 4
4-Oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylic acid
Reactant of Route 5
4-Oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylic acid
Reactant of Route 6
4-Oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylic acid

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